molecular formula C9H14BNO3 B14062211 (R)-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid

(R)-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid

Cat. No.: B14062211
M. Wt: 195.03 g/mol
InChI Key: ZMMVCGICGMPSEP-UHFFFAOYSA-N
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Description

®-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid is a boronic acid derivative with the molecular formula C9H14BNO3 This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid typically involves the reaction of ®-1-amino-2-(4-methoxyphenyl)ethanol with a boronic acid derivative. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the boronic acid moiety. The reaction conditions may include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction temperature is generally maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of ®-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

®-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imine or oxime derivatives.

    Reduction: The boronic acid moiety can be reduced to form boronate esters.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield imine derivatives, while reduction of the boronic acid moiety can produce boronate esters.

Scientific Research Applications

®-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is studied for its potential as a protease inhibitor, which can be useful in understanding protein function and regulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where protease inhibition is beneficial.

    Industry: It is used in the development of advanced materials and catalysts, contributing to innovations in various industrial processes.

Mechanism of Action

The mechanism by which ®-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid exerts its effects involves its interaction with specific molecular targets. For example, as a protease inhibitor, it binds to the active site of proteases, preventing them from catalyzing the hydrolysis of peptide bonds. This inhibition can modulate various biological pathways and processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    ®-(1-amino-2-phenylethyl)boronic acid: Lacks the methoxy group, which may affect its reactivity and binding properties.

    ®-(1-amino-2-(4-hydroxyphenyl)ethyl)boronic acid: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and interaction with biological targets.

    ®-(1-amino-2-(4-chlorophenyl)ethyl)boronic acid: The presence of a chlorine atom can alter its electronic properties and reactivity.

Uniqueness

®-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid is unique due to the presence of the methoxy group, which can enhance its solubility and influence its interaction with various molecular targets

Biological Activity

(R)-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and is crucial in various biochemical pathways. The methoxyphenyl substituent contributes to the compound's lipophilicity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Proteasome Inhibition : Boronic acids are known to inhibit proteasomes, which play a critical role in protein degradation. This inhibition can lead to the accumulation of regulatory proteins, affecting cell cycle progression and apoptosis .
  • Enzyme Interaction : The compound has shown potential as an enzyme inhibitor, particularly against enzymes involved in cancer progression and inflammation. For example, it may inhibit certain serine proteases and kinases that are crucial for tumor growth .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity Description IC50 Values
AnticancerInduces apoptosis in cancer cells by disrupting proteasome function and modulating signaling pathways18.76 µg/mL (MCF-7)
AntioxidantScavenges free radicals, reducing oxidative stress in cellsIC50: 0.14 µg/mL
AntibacterialExhibits activity against E. coli, indicating potential for use in antimicrobial formulations6.50 mg/mL
Enzyme inhibitionInhibits acetylcholinesterase and butyrylcholinesterase, affecting neurotransmitter levels115.63 µg/mL (AChE), 3.12 µg/mL (BChE)

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 breast cancer cells. The compound demonstrated significant cytotoxicity with an IC50 of 18.76 µg/mL, suggesting its potential as a chemotherapeutic agent .
  • Antioxidant Properties : In vitro assays showed that the compound effectively scavenged free radicals, with an IC50 value of 0.14 µg/mL in DPPH assays. This indicates strong antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .
  • Enzyme Inhibition Studies : The compound was tested for its inhibitory effects on cholinesterases, revealing moderate inhibition against acetylcholinesterase (IC50: 115.63 µg/mL) and potent inhibition against butyrylcholinesterase (IC50: 3.12 µg/mL). These findings highlight its potential for treating neurodegenerative disorders .

Properties

Molecular Formula

C9H14BNO3

Molecular Weight

195.03 g/mol

IUPAC Name

[1-amino-2-(4-methoxyphenyl)ethyl]boronic acid

InChI

InChI=1S/C9H14BNO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9,12-13H,6,11H2,1H3

InChI Key

ZMMVCGICGMPSEP-UHFFFAOYSA-N

Canonical SMILES

B(C(CC1=CC=C(C=C1)OC)N)(O)O

Origin of Product

United States

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